molecular formula C7H14N2O B1591812 1-(2-Aminoethyl)piperidin-2-one CAS No. 27578-61-6

1-(2-Aminoethyl)piperidin-2-one

Cat. No. B1591812
CAS RN: 27578-61-6
M. Wt: 142.2 g/mol
InChI Key: RSDYQUTYAZWYEK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-2-one, also known as AEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of piperidinone and has been found to have a variety of biochemical and physiological effects that make it a promising tool for researchers in several fields.

Scientific Research Applications

Electrochemical Aminoxyl-Mediated α-Cyanation

An electrochemical method for the cyanation of secondary piperidines, including 1-(2-Aminoethyl)piperidin-2-one, has been developed to diversify pharmaceutical building blocks. This process enables the synthesis of unnatural amino acids by cyanating the heterocycle adjacent to nitrogen, facilitating the creation of novel compounds for drug discovery and development (Lennox et al., 2018).

Spectroscopic Analysis and Molecular Structure

The molecular structure, spectroscopic properties (FT-IR, FT-Raman, NMR), and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, were thoroughly investigated using Density Functional Theory (DFT). This research offers insights into the conformational preferences and reactive sites of piperidine derivatives, which are crucial for the development of targeted pharmaceuticals (Janani et al., 2020).

Enantioselective Synthesis of Chiral Piperidines

A novel approach for the enantioselective synthesis of chiral piperidines through radical-mediated δ C-H cyanation has been developed. This method incorporates a carbonyl equivalent selectively at the δ position, enabling the synthesis of chiral piperidines, a common structure found in many medicines. The use of a chiral Cu catalyst demonstrates the potential for creating highly enantioselective compounds for pharmaceutical applications (Zhang et al., 2019).

Multicomponent Reaction for Piperidine Scaffolds

A bismuth nitrate-catalyzed multicomponent reaction offers an efficient method for synthesizing densely functionalized piperidine scaffolds. This protocol operates under mild conditions, highlighting the compound's utility in creating complex molecules for drug synthesis and biological studies (Brahmachari & Das, 2012).

properties

IUPAC Name

1-(2-aminoethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDYQUTYAZWYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594432
Record name 1-(2-Aminoethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)piperidin-2-one

CAS RN

27578-61-6
Record name 1-(2-Aminoethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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